molecular formula C16H18ClN3O B6645613 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide

Cat. No.: B6645613
M. Wt: 303.78 g/mol
InChI Key: ZHFKWHVVLFSRQF-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, an ethylamino group, and a pyridinylmethyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzoic acid, ethylamine, and 3-methyl-4-pyridinecarboxaldehyde.

    Reduction: The nitro group of 5-chloro-2-nitrobenzoic acid is reduced to an amine using a reducing agent like iron powder in acidic conditions.

    Amidation: The resulting amine is then reacted with ethylamine to form the ethylamino derivative.

    Condensation: Finally, the ethylamino derivative is condensed with 3-methyl-4-pyridinecarboxaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and the use of catalysts, are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro group, potentially replacing it with a hydrogen atom.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dechlorinated analogs.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential use in treating diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide
  • 5-chloro-2-(ethylamino)-N-[(4-methylpyridin-3-yl)methyl]benzamide
  • 5-chloro-2-(ethylamino)-N-[(3-ethylpyridin-4-yl)methyl]benzamide

Uniqueness

Compared to similar compounds, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylpyridin-4-yl group, in particular, may enhance its binding affinity to certain biological targets, making it a more potent compound in certain applications.

Properties

IUPAC Name

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-3-19-15-5-4-13(17)8-14(15)16(21)20-10-12-6-7-18-9-11(12)2/h4-9,19H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKWHVVLFSRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(C=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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